1H NMR Identity vs. Unsubstituted Phenazine Analogs
Methyl 8-methoxyphenazine-1-carboxylate possesses a definitive 1H NMR fingerprint that distinguishes it from the parent methyl phenazine-1-carboxylate and other methoxy positional isomers. The 8-methoxy group induces distinct chemical shift increments on the aromatic protons, which have been systematically tabulated for methoxy- and carbomethoxy-substituted phenazines [1]. The reference 1H NMR spectrum for this compound, acquired at 300 MHz in acetone-d₆, is publicly archived, providing a direct experimental reference for identity confirmation against synthesized or purchased material [2]. This contrasts with positional isomers such as methyl 6-methoxyphenazine-1-carboxylate or methyl 7-methoxyphenazine-1-carboxylate, for which comparable reference spectra are not as readily available in curated public databases, making unambiguous identity verification more challenging.
| Evidence Dimension | 1H NMR spectral identity resolution |
|---|---|
| Target Compound Data | Full 1H NMR spectrum available (300 MHz, acetone-d₆); SDBS No. 8263 |
| Comparator Or Baseline | Methyl phenazine-1-carboxylate (no methoxy group); 1H NMR data available but with different aromatic proton patterns. Other methoxy positional isomers (6- and 7-methoxy) lack standardized reference spectra in public repositories. |
| Quantified Difference | Qualitative: The presence of the 8-methoxy singlet (δ ~4.0 ppm) and the distinct aromatic splitting pattern provide unambiguous identity verification relative to the non-methoxylated parent and other positional isomers. |
| Conditions | 1H NMR, 300 MHz, acetone-d₆, internal TMS standard [2]; substituent chemical shift increments calculated from 28 substituted phenazines [1]. |
Why This Matters
Procurement of a compound with a publicly available, high-quality reference spectrum minimizes the risk of receiving a mislabeled or impure product, which is critical for reproducing published synthetic procedures or biological assays.
- [1] Römer, A. (1982). 1H NMR spectra of substituted phenazines. Magnetic Resonance in Chemistry, 19(1), 66–68. View Source
- [2] National Institute of Advanced Industrial Science and Technology (AIST). (1999). SDBS No. 8263: 1H NMR spectrum of methyl 8-methoxy-1-phenazinecarboxylate. SDBSWeb. View Source
